2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile
Description
Properties
IUPAC Name |
2-(methylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-11-9-7(5-10)6-3-2-4-8(6)12-9/h11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAQMVMOZUPBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(S1)CCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile (CAS No. 1342394-71-1) is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse research studies and providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C9H10N2S
- Molecular Weight : 178.25 g/mol
- IUPAC Name : 2-(methylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
- Appearance : Powder
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential anti-cancer properties and other pharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of cyclopenta[b]thiophenes exhibit significant anticancer properties. For example, research involving related compounds has demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression.
-
Cell Line Studies :
- A study evaluated the cytotoxic effects of various cyclopenta[b]thiophene derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against these cell lines .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Modifications to the thiophene ring or the introduction of different substituents can significantly alter biological activity.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution at nitrogen | Increased potency against cancer cell lines |
| Variations in carbonitrile group | Alteration in solubility and bioavailability |
Case Studies
Several case studies highlight the biological potential of related compounds:
- Study on Cyclopenta[b]thiophenes :
- In Vivo Models :
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticonvulsant Activity :
- Research indicates that derivatives of 2-(methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile exhibit anticonvulsant properties. Studies have shown that modifications to the compound can enhance its efficacy against seizures, making it a candidate for developing new anticonvulsant medications .
- CNS Activity :
- Antitumor Activity :
Organic Synthesis Applications
- Synthesis of Heterocyclic Compounds :
- Green Chemistry Approaches :
Material Science Applications
- Conductive Polymers :
- Nanocomposites :
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylamino Group
The methylamino group (-NHCH₃) participates in alkylation and acylation reactions. For example:
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Acylation : Reaction with acetyl chloride in the presence of a base yields the corresponding acetamide derivative .
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Alkylation : Treatment with alkyl halides under basic conditions forms N-alkylated products.
Example Reaction:
Hydrolysis of the Nitrile Group
The nitrile (-C≡N) undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Forms a carboxylic acid via an intermediate amide.
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Basic Hydrolysis : Yields an amide intermediate, which can further react under prolonged conditions.
Conditions and Products:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂SO₄ (conc.), reflux | 3-Carboxylic acid derivative | ~75% | |
| NaOH (aq.), H₂O₂, 80°C | 3-Carboxamide derivative | ~60% |
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution, with regioselectivity influenced by the methylamino (activating, -NHCH₃) and nitrile (deactivating, -C≡N) groups. Common reactions include:
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Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at position 5 .
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Nitration : HNO₃/H₂SO₄ mixture results in nitro-group incorporation at position 4 or 5 .
Key Mechanistic Insight :
The methylamino group directs electrophiles to the para/ortho positions relative to itself, while the nitrile group meta-directs. Competing effects often lead to substitution at position 5 .
Oxidation Reactions
The thiophene sulfur atom is susceptible to oxidation:
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Sulfoxide Formation : H₂O₂ in acetic acid yields the sulfoxide derivative.
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Sulfone Formation : Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) forms the sulfone.
Example:
Cyclocondensation Reactions
The compound participates in Gewald-like reactions to form fused heterocycles:
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With Ketones : Reaction with cyclohexanone and sulfur in ethanol under reflux forms thieno[3,4-c]pyridine derivatives .
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With Aldehydes : Condensation with aromatic aldehydes yields Schiff base intermediates, which cyclize to form isoquinoline analogs .
Representative Pathway:
Reduction of the Nitrile Group
Catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine:
This reaction is critical for generating amine intermediates for further functionalization .
Metal-Catalyzed Cross-Coupling
The nitrile and thiophene moieties enable participation in Suzuki or Ullmann couplings:
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Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aryl groups at position 4.
Example:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparative Insights:
Structural Variations: Ring Size: Cyclopenta[b]thiophene analogs (e.g., 3a, target compound) exhibit smaller fused rings, enhancing rigidity compared to tetrahydrobenzo[b]thiophenes (e.g., compound from ) . Larger rings (e.g., cyclohepta[b]thiophenes in ) increase solubility but reduce metabolic stability . Conversely, hydroxyl or fluorophenyl groups () enhance polarity and target affinity .
Synthetic Yields: The target compound’s precursor, 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile (3a), is synthesized in 79.94% yield, while its cyclohexanone analog (3b) achieves 84.09% yield, reflecting the influence of ketone reactivity .
Biological Relevance :
- The cyclopenta[b]thiophene core is common in drug discovery (e.g., mitofusin agonists in ), but substituents dictate specificity. For instance, the carboxamide group in ’s compound enables mitochondrial targeting, whereas the nitrile in the target compound may favor kinase inhibition .
Thermal Stability: Derivatives with aromatic substituents (e.g., ’s compound) show higher melting points (~277°C) due to crystallinity, while amino-substituted analogs (e.g., 3a, 3b) melt at lower temperatures (~150–160°C) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions involving 2-amino-cyclopenta[b]thiophene-3-carbonitrile derivatives. For example, aromatic aldehydes or isothiocyanates are reacted with the amino group under reflux in DMF using ZnCl₂ as a catalyst . Purification typically employs reverse-phase HPLC with gradients of MeCN:H₂O (30% → 100%) to isolate the product . Yields (54–78%) vary depending on substituents and reaction optimization (e.g., temperature, solvent, catalyst loading) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopenta-thiophene backbone protons at δ 1.5–3.0 ppm) and carbon signals (e.g., nitrile carbon at ~115 ppm) .
- LC-MS/HRMS : Confirms molecular weight and purity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., in analogous compounds like 2-[(4-chlorobenzylidene)amino]-tetrahydrobenzo[b]thiophene-3-carbonitrile) .
Q. How is the compound screened for biological activity in early-stage research?
- Methodology : Antibacterial and antifungal assays are performed using broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Mechanism studies may include membrane permeability assays (via fluorescence dyes) or enzyme inhibition assays targeting bacterial DHFR .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of substituents in modulating reactivity or bioactivity?
- Methodology :
- Kinetic Studies : Compare reaction rates of methylamino vs. unsubstituted amino derivatives under identical conditions to assess steric/electronic effects .
- SAR Analysis : Introduce substituents (e.g., halogens, electron-withdrawing groups) at the cyclopenta-thiophene core and correlate structural changes with bioactivity trends (e.g., logP vs. MIC values) .
- DFT Calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity .
Q. What strategies resolve contradictions in biological data between similar derivatives?
- Methodology :
- Data Normalization : Control for batch-to-batch purity variations using HPLC and LC-MS .
- Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to differentiate selective antimicrobial activity from general toxicity .
- Metabolic Stability Assays : Incubate compounds with liver microsomes to assess degradation rates, which may explain potency discrepancies in in vivo vs. in vitro studies .
Q. How can computational tools predict solubility or formulation challenges for this compound?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model interactions with solvents (e.g., water, DMSO) to predict solubility .
- Salt Screening : Test counterions (e.g., HCl, sodium salts) to improve aqueous solubility while maintaining stability .
- Excipient Compatibility : Use differential scanning calorimetry (DSC) to identify compatible stabilizers (e.g., PEG, cyclodextrins) for solid dispersions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers during purification .
- Asymmetric Catalysis : Optimize chiral ligands (e.g., BINOL derivatives) in key steps to enhance enantioselectivity .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and impurities in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
